Janumet
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Janumet is a pharmaceutical compound used in the treatment of type 2 diabetes mellitus. It is a combination of two active ingredients: metformin hydrochloride and sitagliptin phosphate. Metformin works by decreasing glucose production in the liver and improving the body’s sensitivity to insulin, while sitagliptin helps regulate insulin levels after meals by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4) .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Janumet involves the synthesis of its two active components, metformin hydrochloride and sitagliptin phosphate. Metformin hydrochloride is typically synthesized through the reaction of dimethylamine hydrochloride with cyanoguanidine under acidic conditions. Sitagliptin phosphate is synthesized via a multi-step process that includes the formation of a key intermediate, followed by a series of reactions involving halogenation, amination, and cyclization .
Industrial Production Methods
In industrial settings, this compound is produced by combining sustained-release metformin hydrochloride with immediate-release sitagliptin phosphate. The metformin hydrochloride is prepared using wet granulation, while the sitagliptin phosphate is prepared using direct compression methods. These two components are then combined into a bilayer tablet, ensuring the appropriate release profiles for each active ingredient .
化学反応の分析
Types of Reactions
Janumet undergoes several types of chemical reactions, including:
Oxidation: Metformin can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: Sitagliptin can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Both metformin and sitagliptin can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compounds .
Major Products Formed
The major products formed from the reactions involving this compound include various metabolites of metformin and sitagliptin, which are excreted from the body. These metabolites are typically less active than the parent compounds and are formed through processes like oxidation and reduction .
科学的研究の応用
Janumet has several scientific research applications, particularly in the fields of medicine and pharmacology. It is extensively studied for its efficacy in controlling blood glucose levels in patients with type 2 diabetes mellitus. Research has shown that this compound can significantly improve glycemic control when used in combination with diet and exercise. Additionally, this compound is being investigated for its potential benefits in reducing the risk of cardiovascular diseases and improving overall metabolic health .
作用機序
Janumet exerts its effects through the combined actions of metformin hydrochloride and sitagliptin phosphate. Metformin inhibits gluconeogenesis in the liver, thereby reducing blood sugar levels. It also decreases the absorption of glucose in the intestines and increases the sensitivity of skeletal muscle to insulin. Sitagliptin, on the other hand, inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which leads to increased levels of incretin hormones. These hormones stimulate insulin secretion and decrease glucagon production, resulting in improved glycemic control .
類似化合物との比較
Janumet is unique in its combination of metformin hydrochloride and sitagliptin phosphate, which provides a dual mechanism of action for controlling blood glucose levels. Similar compounds include:
Metformin alone: Used as a first-line treatment for type 2 diabetes, metformin is effective but may not provide sufficient glycemic control for all patients.
Sitagliptin alone: As a DPP-4 inhibitor, sitagliptin is effective in regulating insulin levels but may not be as effective as metformin in reducing glucose production.
Other DPP-4 inhibitors: Compounds like linagliptin, saxagliptin, and alogliptin are similar to sitagliptin but may have different efficacy and side effect profiles.
GLP-1 agonists: Compounds like liraglutide and exenatide mimic the effects of incretin hormones and provide an alternative mechanism for glycemic control.
SGLT2 inhibitors: Compounds like empagliflozin and dapagliflozin reduce glucose reabsorption in the kidneys and provide another option for diabetes management
特性
分子式 |
C20H30ClF6N10O5P |
---|---|
分子量 |
670.9 g/mol |
IUPAC名 |
3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;3-(diaminomethylidene)-1,1-dimethylguanidine;phosphoric acid;hydrochloride |
InChI |
InChI=1S/C16H15F6N5O.C4H11N5.ClH.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-9(2)4(7)8-3(5)6;;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;1-2H3,(H5,5,6,7,8);1H;(H3,1,2,3,4) |
InChIキー |
GCERFBKFVDLDKD-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=N)N=C(N)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。